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Compound of Interest

Compound Name: Paxiphylline D

Cat. No.: B15591997 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the

formulation, characterization, and analysis of doxofylline sustained-release (SR) tablets.

Doxofylline is a methylxanthine derivative used as a bronchodilator for treating respiratory

diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1][2] The

development of sustained-release formulations aims to maintain therapeutic drug levels over

an extended period, which can improve patient compliance and reduce the frequency of

dosing.[1]

Formulation Development
The formulation of doxofylline SR tablets involves the careful selection of polymers and

excipients to control the drug release rate.[1] Hydrophilic polymers such as Hydroxypropyl

Methylcellulose (HPMC) and Chitosan are commonly used to form a matrix that gradually

releases the drug.[3][4] The manufacturing process, either direct compression or wet

granulation, also plays a crucial role in the final characteristics of the tablet.[4][5]

Example Formulations
The following table summarizes example formulations for doxofylline SR tablets, with quantities

typically expressed in milligrams (mg) per tablet.
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Ingredient
Formulation
F1 (mg)

Formulation
F2 (mg)

Formulation
F3 (mg)

Function

Doxofylline 400 400 650

Active

Pharmaceutical

Ingredient

HPMC K100M 100 150 125

Sustained-

release matrix

former

Chitosan 50 100 -

Sustained-

release matrix

former

Microcrystalline

Cellulose
100 50 100 Diluent/Binder

Lactose 50 50 - Diluent

Povidone (PVP

K-90)
25 25 -

Binder (for wet

granulation)

Talc 15 15 18 Glidant

Magnesium

Stearate
10 10 7 Lubricant

Total Weight 750 800 900

Note: These are example formulations and may require optimization based on experimental

results.

Quality Control Parameters
To ensure the quality and consistency of the manufactured tablets, several physical parameters

are evaluated.[1]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.wisdomlib.org/science/journal/world-journal-of-pharmaceutical-research/d/doc1379408.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15591997?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Typical Specification

Hardness 5 - 8 kg/cm ²

Friability < 1%

Weight Variation ± 5% of average weight

Thickness Consistent across the batch (e.g., ± 5%)

Drug Content Uniformity 85% - 115% of the label claim

Pharmacokinetic Profile
The sustained-release formulation is designed to modify the pharmacokinetic profile of

doxofylline, leading to a prolonged therapeutic effect.

Parameter
Immediate-Release (400
mg)

Sustained-Release (650
mg)

Cmax (ng/mL) ~15,000 ~7,000

Tmax (hr) 1 6-8

AUC (ng·hr/mL) Comparable Comparable

Half-life (t½) (hr) ~7 Prolonged

Note: Values are approximate and can vary between studies.[6]

Experimental Protocols
Tablet Manufacturing
4.1.1. Direct Compression Method

This method is suitable for formulations with good flow and compressibility properties.[4]

Sieving: Pass doxofylline and all excipients (except the lubricant) through a suitable mesh

sieve (e.g., #60) to ensure uniformity.[4]
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Blending: Mix the sieved powders in a blender for 15 minutes to achieve a homogenous

blend.

Lubrication: Add magnesium stearate to the blend and mix for an additional 3-5 minutes.

Compression: Compress the final blend into tablets using a rotary tablet press with

appropriate punches.[4]

4.1.2. Wet Granulation Method

This method is often used to improve the flow and compression characteristics of the powder

blend.[5]

Sifting and Mixing: Sift doxofylline and intragranular excipients (e.g., HPMC, lactose) through

a #40 mesh and mix in a high-shear mixer for 10 minutes.[5]

Binder Preparation: Prepare a binder solution by dissolving Povidone (PVP) in isopropyl

alcohol.[5]

Granulation: Add the binder solution to the powder mix slowly while mixing to form wet

granules.

Drying: Dry the wet granules in a tray dryer or fluid bed dryer until the desired moisture

content is reached.

Sizing: Pass the dried granules through a suitable mesh to obtain uniform size.

Lubrication: Add the remaining extragranular excipients (e.g., talc, magnesium stearate) to

the dried granules and blend.

Compression: Compress the lubricated granules into tablets.[5]

Quality Control Tests
4.2.1. Hardness Test

Apparatus: Hardness tester.
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Procedure: Place a tablet in the tester and apply force until the tablet fractures.

Measurement: Record the force required to break the tablet in kg/cm ².

Replicates: Repeat for at least 10 tablets and calculate the average hardness.[7]

4.2.2. Friability Test

Apparatus: Roche Friabilator.

Procedure: Accurately weigh 10 tablets (W_initial). Place the tablets in the friabilator and

operate at 25 rpm for 4 minutes (100 revolutions).[3]

Measurement: Remove the tablets, de-dust them, and re-weigh (W_final).

Calculation: Calculate the percentage friability using the formula: ((W_initial - W_final) /

W_initial) * 100.[7]

4.2.3. Weight Variation Test

Apparatus: Analytical balance.

Procedure: Weigh 20 tablets individually and calculate the average weight.

Comparison: Compare the individual weights to the average weight. The percentage

deviation should be within the pharmacopoeial limits.[3]

4.2.4. Drug Content Assay

Sample Preparation: Crush 20 tablets to a fine powder. Accurately weigh a portion of the

powder equivalent to a single dose of doxofylline.[3]

Extraction: Dissolve the powder in a suitable solvent (e.g., methanol and 0.1M HCl) and

sonicate to ensure complete dissolution of the drug.[3]

Analysis: Filter the solution and analyze the drug concentration using a validated analytical

method, such as UV-Vis spectrophotometry or HPLC.[4]
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In-Vitro Dissolution Testing
This test evaluates the rate at which the drug is released from the tablet.

Apparatus: USP Dissolution Apparatus II (Paddle type).[4]

Dissolution Medium: 900 mL of 0.1 N HCl for the first 2 hours, followed by 900 mL of pH 6.8

phosphate buffer.[4]

Apparatus Settings:

Temperature: 37 ± 0.5°C

Paddle Speed: 50 rpm[4]

Procedure:

Place one tablet in each dissolution vessel.

Withdraw samples (e.g., 5 mL) at predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24

hours).

Replace the withdrawn volume with fresh dissolution medium.

Analysis: Analyze the drug concentration in each sample using a suitable analytical method

(e.g., UV-Vis spectrophotometry at 273 nm).[5]

Accelerated Stability Studies
Stability studies are conducted to determine the shelf-life of the product, following ICH

guidelines.[8][9][10][11][12]

Storage Conditions: Store the tablets in their final proposed packaging at accelerated

conditions: 40°C ± 2°C and 75% RH ± 5% RH.[9]

Testing Frequency: Test the tablets at initial (0), 3, and 6 months.[10]

Parameters to be Tested:
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Physical appearance

Hardness

Friability

Drug content

In-vitro dissolution profile

Evaluation: Evaluate any significant changes in the tested parameters over the study period.
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Caption: Experimental workflow for doxofylline SR tablet development.

Doxofylline Signaling Pathway
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Caption: Doxofylline's mechanism of action and safety profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.

Contact
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